2-(8-chloro-3-oxo-[1,2,4]triazolo[4,3-c]quinazolin-2(3H)-yl)-N-mesitylacetamide
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Description
2-(8-chloro-3-oxo-[1,2,4]triazolo[4,3-c]quinazolin-2(3H)-yl)-N-mesitylacetamide is a useful research compound. Its molecular formula is C20H18ClN5O2 and its molecular weight is 395.85. The purity is usually 95%.
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Mechanism of Action
Target of Action
The compound’s primary target is the P300/CBP-associated factor (PCAF) . PCAF is a histone acetyltransferase that plays a crucial role in gene expression and is involved in various cellular processes, including cell proliferation, differentiation, and apoptosis .
Mode of Action
The compound interacts with its target, PCAF, by binding to its active site . This binding inhibits the enzymatic activity of PCAF, thereby affecting the acetylation of histones and other proteins . The inhibition of PCAF can lead to changes in gene expression, which can have various downstream effects on cellular processes .
Biochemical Pathways
The inhibition of PCAF by the compound affects the histone acetylation pathway . Histone acetylation is a key process in the regulation of gene expression. By inhibiting PCAF, the compound can alter the acetylation status of histones, leading to changes in chromatin structure and gene expression . These changes can have downstream effects on various cellular processes, including cell proliferation, differentiation, and apoptosis .
Pharmacokinetics
The compound’s interaction with pcaf suggests that it may have good cell permeability
Result of Action
The compound’s action on PCAF leads to changes in gene expression, which can have various effects at the molecular and cellular levels . For example, the compound has been shown to exhibit cytotoxic activities against certain cancer cell lines . This suggests that the compound may have potential therapeutic applications in the treatment of cancer .
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors. For example, the pH and temperature of the environment can affect the compound’s stability and its interaction with PCAF . Additionally, the presence of other molecules in the environment, such as other proteins or small molecules, can also influence the compound’s action
Biological Activity
The compound 2-(8-chloro-3-oxo-[1,2,4]triazolo[4,3-c]quinazolin-2(3H)-yl)-N-mesitylacetamide is a synthetic derivative of quinazoline and triazole structures, which have been recognized for their diverse biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, pharmacological applications, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C19H18ClN5O2
- Molecular Weight : 381.82 g/mol
- Structural Features : The compound features a quinazoline core fused with a triazole ring and an acetamide group. The presence of the 8-chloro substituent enhances its chemical reactivity and biological potential.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:
- Inhibition of c-Met Kinase : The compound has been shown to inhibit c-Met kinase, a receptor tyrosine kinase involved in cell proliferation and survival. This inhibition leads to apoptosis in cancer cells and suppresses tumor growth .
- Antimicrobial Activity : Compounds within the triazoloquinazoline class have demonstrated broad-spectrum antibacterial and antifungal properties. The mechanisms include disruption of bacterial cell wall synthesis and interference with nucleic acid metabolism .
Biological Activity Overview
The following table summarizes key findings related to the biological activity of this compound:
Case Studies
-
Anticancer Activity Assessment :
A study evaluated the anticancer efficacy of various derivatives of quinazoline and triazole compounds against 60 different cancer cell lines at the National Cancer Institute (NCI). The results indicated that compounds similar to this compound exhibited significant cytotoxicity with GI(50) values ranging from 0.25 to 0.69 μM across different cancer types . -
Antimicrobial Efficacy Testing :
In vitro studies were conducted to assess the antimicrobial activity of synthesized quinazoline derivatives against various bacterial strains. The findings revealed that several derivatives showed potent activity against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli, highlighting the potential utility of this compound in treating bacterial infections .
Properties
IUPAC Name |
2-(8-chloro-3-oxo-[1,2,4]triazolo[4,3-c]quinazolin-2-yl)-N-(2,4,6-trimethylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClN5O2/c1-11-6-12(2)18(13(3)7-11)23-17(27)9-26-20(28)25-10-22-16-8-14(21)4-5-15(16)19(25)24-26/h4-8,10H,9H2,1-3H3,(H,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPUGMMPPONADKF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)CN2C(=O)N3C=NC4=C(C3=N2)C=CC(=C4)Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.